molecular formula C5H9Br B6205642 (2Z)-3-bromopent-2-ene CAS No. 23068-94-2

(2Z)-3-bromopent-2-ene

Cat. No.: B6205642
CAS No.: 23068-94-2
M. Wt: 149
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Description

(2Z)-3-Bromopent-2-ene is an organic compound characterized by the presence of a bromine atom attached to the third carbon of a pentene chain with a double bond in the (2Z) configuration. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromopent-2-ene typically involves the bromination of pent-2-ene. One common method is the addition of bromine (Br₂) to pent-2-ene in the presence of a solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the regioselectivity and stereoselectivity of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of catalysts and advanced separation techniques like distillation or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-Bromopent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or cyanide (CN⁻), leading to the formation of different substituted pentenes.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pentadienes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

    Substitution: 3-hydroxypent-2-ene, 3-cyanopent-2-ene.

    Elimination: 1,3-pentadiene.

    Addition: 2,3-dibromopentane.

Scientific Research Applications

(2Z)-3-Bromopent-2-ene has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its analogs aims to develop new therapeutic agents with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2Z)-3-bromopent-2-ene in chemical reactions involves the interaction of its bromine atom and double bond with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond participates in electrophilic addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (2E)-3-Bromopent-2-ene: The (E) isomer of 3-bromopent-2-ene, differing in the spatial arrangement of substituents around the double bond.

    3-Bromo-1-pentene: A positional isomer with the bromine atom attached to the first carbon.

    3-Chloropent-2-ene: A halogen analog with chlorine instead of bromine.

Uniqueness: (2Z)-3-Bromopent-2-ene is unique due to its specific (Z) configuration, which influences its reactivity and the stereochemistry of its reaction products. This configuration can lead to different physical and chemical properties compared to its (E) isomer and other positional or halogen analogs.

Properties

CAS No.

23068-94-2

Molecular Formula

C5H9Br

Molecular Weight

149

Purity

95

Origin of Product

United States

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